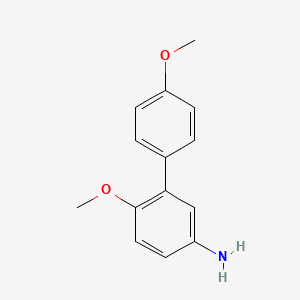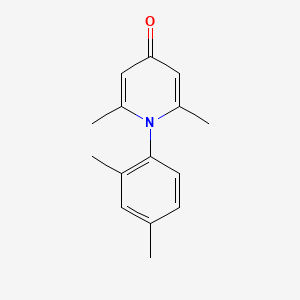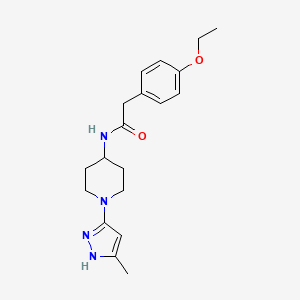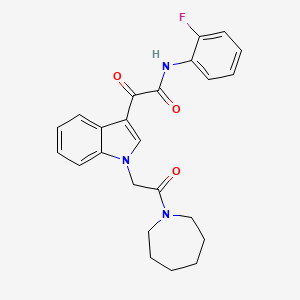
4-Methoxy-3-(4-methoxyphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-(4-methoxyphenyl)aniline is an organic compound. It is a substituted aniline in which the hydrogen para to the amino group has been replaced by a methoxy group .
Synthesis Analysis
The synthesis of 4-Methoxy-3-(4-methoxyphenyl)aniline involves several steps. For instance, 4-Methoxy-N-(4-methoxybenzylidene)aniline is used as a precursor for the synthesis of other organic compounds . Other synthesis methods involve the use of 4-methoxyaniline and various other compounds .Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-(4-methoxyphenyl)aniline can be analyzed using various techniques. For instance, FTIR and Raman spectral analyses can be used to study the molecular structure .Chemical Reactions Analysis
4-Methoxy-3-(4-methoxyphenyl)aniline can undergo various chemical reactions. For example, it can be used as a reagent for the detection of oxidation products such as aldehydes and ketones in fats and oils . Other reactions involve the use of 4-methoxyaniline .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxy-3-(4-methoxyphenyl)aniline can be analyzed using various techniques. For instance, it is known that aniline is a polar compound and has high melting and boiling points due to the existence of hydrogen bonds .Aplicaciones Científicas De Investigación
Electrochemical and Electrochromic Behaviors in Polymers
Research has demonstrated the use of aniline derivatives, including compounds structurally related to 4-Methoxy-3-(4-methoxyphenyl)aniline, in the development of ambipolar polyimides. These materials exhibit remarkable electrochromic characteristics, high thermal stability, and glass-transition temperatures. Their ambipolar electrochromic behavior makes them suitable for advanced electronic and optical devices (Huang, Yen, & Liou, 2011).
Organic Synthesis and Oxidation Reactions
Aniline derivatives have been utilized in selective oxidation processes to produce azoxyarenes and other oxidation by-products, showcasing their role in synthetic organic chemistry. The structure of 4-methoxy-N-(4-nitrophenyl)aniline, obtained through these reactions, has been characterized, providing insights into the oxidation pathways of anilines (Gebhardt, Priewisch, Irran, & Rück-Braun, 2008).
Fluorescence Quenching Studies
The fluorescence quenching of boronic acid derivatives by aniline in alcohols has been studied, revealing significant insights into the photophysical properties of these compounds. This research is important for understanding the interactions between boronic acid derivatives and aniline, which could have implications in sensing and molecular recognition applications (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Molecular Structure and Spectroscopy
Investigations into the molecular structure, IR, NMR spectra, and HOMO-LUMO analysis of related aniline derivatives have been conducted. Such studies provide a deep understanding of the electronic properties and the structural characterization of these compounds, which is critical for their application in various chemical and material science fields (Efil & Bekdemir, 2014).
Electropolymerization and Material Properties
The synthesis and characterization of novel electrochromic materials based on aniline derivatives have been explored, highlighting their potential in the creation of conducting polymers with desirable electrochromic properties. These materials exhibit excellent thermal stability and optical contrasts, making them suitable for applications in electrochromic devices (Li, Liu, Ju, Zhang, Zhao, 2017).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
This compound is a derivative of aniline and contains two methoxy groups attached to the phenyl rings . Aniline derivatives have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
It is known that aniline derivatives can undergo electrophilic substitution readily due to excessive π-electrons delocalization . This property might influence the interaction of 4-Methoxy-3-(4-methoxyphenyl)aniline with its targets.
Biochemical Pathways
Indole derivatives, which are structurally similar to aniline derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-Methoxy-3-(4-methoxyphenyl)aniline might affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by similar compounds, it is plausible that 4-methoxy-3-(4-methoxyphenyl)aniline could have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
4-methoxy-3-(4-methoxyphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-12-6-3-10(4-7-12)13-9-11(15)5-8-14(13)17-2/h3-9H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCUWZMQUHTDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2589599.png)


![3-[(3Ar,6aS)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B2589602.png)
![5-((4-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2589604.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2589605.png)

![Sodium pyrazolo[1,5-a]pyrimidin-5-olate](/img/structure/B2589607.png)
![2-Methyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2589608.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2589611.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-cyclohexyltriazole-4-carboxamide;hydrochloride](/img/structure/B2589618.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2589619.png)
![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2589621.png)